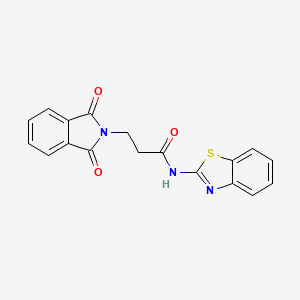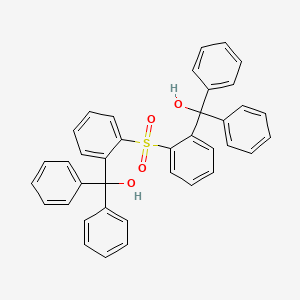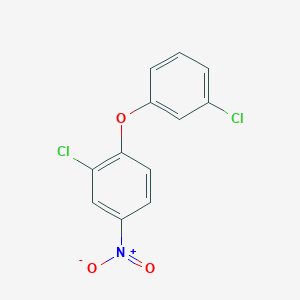
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide, also known as MTB, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of thiazolidinone derivatives and has been found to have a range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide is not fully understood, but it is thought to act through multiple pathways. It has been shown to inhibit the activity of various enzymes involved in cancer cell growth and inflammation, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide has also been found to activate the p53 pathway, which is involved in regulating cell growth and apoptosis.
Biochemical and Physiological Effects:
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has been shown to have antioxidant activity and can protect cells from oxidative stress. N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide has also been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide in lab experiments is its low toxicity. It has been found to have a high therapeutic index, meaning that it is effective at low concentrations and has minimal toxicity to normal cells. However, one limitation is that N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide is not very water-soluble, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is its potential as a treatment for inflammatory bowel disease. Additionally, there is ongoing research on the use of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide in combination with other drugs for the treatment of cancer.
Synthesis Methods
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide can be synthesized by the reaction of 2-pyridinethiol with 5-methyl-1,3,4-thiadiazole-2-amine in the presence of a base. The resulting intermediate is then reacted with 2-chlorobutanoyl chloride to yield N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide.
Scientific Research Applications
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines. N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide has also been shown to have anti-inflammatory properties and can reduce inflammation in animal models of arthritis and colitis.
properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-pyridin-2-ylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS2/c1-3-9(19-10-6-4-5-7-13-10)11(17)14-12-16-15-8(2)18-12/h4-7,9H,3H2,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKZJYVOKAOENQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C)SC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2,7-diethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5172057.png)
![5-(4-chlorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5172058.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide](/img/structure/B5172069.png)

![N-(2-fluoro-4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5172087.png)
![2-(2-fluorophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5172099.png)
![N-(2,3-dimethylphenyl)-2-[(2,4-dimethylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B5172102.png)
![4-nitro-N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5172106.png)
![N-mesityl-2-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]thio}propanamide](/img/structure/B5172117.png)

![(3R*,4R*)-1-(3-methylbutyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5172128.png)

